molecular formula C30H33FN2O6S B2582565 (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone CAS No. 486426-89-5

(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone

Cat. No.: B2582565
CAS No.: 486426-89-5
M. Wt: 568.66
InChI Key: NFNSNIJRKZXXQD-UHFFFAOYSA-N
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Description

(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone is a recognized and potent small-molecule inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. MALT1 is a key signaling protein that functions downstream of the CARD11/BCL10/MALT1 (CBM) complex, which is essential for antigen receptor-mediated NF-κB activation and lymphocyte activation. This compound acts as a covalent, irreversible inhibitor that selectively targets the MALT1 protease domain, effectively blocking the cleavage of specific cellular substrates such as RelB, A20, and CYLD. By inhibiting MALT1 proteolytic activity, this reagent suppresses the aberrant NF-κB signaling pathway, which is crucial for the survival and proliferation of certain B-cell lymphomas, particularly the activated B-cell-like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL) that is dependent on chronic B-cell receptor signaling. Consequently, its primary research value lies in the investigation of B-cell lymphoma pathobiology and the exploration of novel therapeutic strategies. Furthermore, it is a critical tool for basic immunology research, enabling the dissection of T-cell and B-cell receptor signaling pathways and the role of MALT1 in immune cell activation, differentiation, and function in both health and disease. Studies utilizing this inhibitor have also expanded into the realm of autoimmune and inflammatory diseases, given the central role of NF-κB in regulating immune responses. This makes it a valuable compound for researchers aiming to understand and therapeutically target MALT1-dependent signaling networks in oncology and immunology.

Properties

IUPAC Name

[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33FN2O6S/c1-37-28-18-22-14-17-33(27(26(22)19-29(28)38-2)20-39-24-10-8-23(31)9-11-24)30(34)21-6-12-25(13-7-21)40(35,36)32-15-4-3-5-16-32/h6-13,18-19,27H,3-5,14-17,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNSNIJRKZXXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)COC5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A fluorinated phenoxy group
  • A dimethoxy-substituted isoquinoline core
  • A piperidinylsulfonyl phenyl moiety

Molecular Formula and Weight

  • Molecular Formula : C26H25FN2O5S
  • Molecular Weight : 460.55 g/mol

The biological activity of this compound can be attributed to its interaction with various molecular targets. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer progression.
  • Receptor Modulation : It may interact with cell surface receptors, influencing signaling pathways related to cell growth and survival.

In Vitro Studies

Research has indicated that this compound exhibits significant inhibitory effects against various enzymes:

Enzyme IC50 Value (μM) Reference
COX-II0.52
Acetylcholinesterase0.29
Alpha-glucosidase3.86

These results suggest that the compound may have anti-inflammatory and anti-diabetic properties.

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that the compound showed a 64.28% inhibition of inflammation markers in vivo, comparable to Celecoxib (57.14% inhibition) .
  • Neuroprotective Effects : In models of Alzheimer's disease, the compound exhibited potential as an acetylcholinesterase inhibitor, which is crucial for enhancing cholinergic function in neurodegenerative conditions .

Pharmacological Implications

The promising biological activities of this compound suggest several therapeutic applications:

  • Anti-inflammatory Drugs : Due to its COX-II inhibitory activity, it may serve as a new candidate for treating inflammatory diseases.
  • Neuroprotective Agents : Its ability to inhibit acetylcholinesterase positions it as a potential treatment for Alzheimer's disease.

Scientific Research Applications

Therapeutic Potential

The compound has demonstrated promising activity in several areas:

  • Anticancer Activity :
    • The compound has been investigated for its potential to inhibit cancer cell proliferation. For instance, studies have shown that derivatives of isoquinoline can induce apoptosis in various cancer cell lines by modulating signaling pathways related to cell survival and death .
  • Anti-inflammatory Properties :
    • Similar compounds have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX) and reducing the production of pro-inflammatory cytokines. This suggests that the target compound may also possess similar activities .
  • Acetylcholinesterase Inhibition :
    • The structural features of the compound suggest potential as an acetylcholinesterase inhibitor, which is crucial for treating Alzheimer's disease. Compounds with similar structures have been shown to enhance cholinergic function, thereby improving cognitive function in models of neurodegeneration .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A recent study evaluated the effects of isoquinoline derivatives on tumor cell lines, revealing that certain modifications led to increased cytotoxicity compared to standard treatments . This highlights the potential for developing new cancer therapies based on this compound's structure.
  • Inflammation Models :
    • In vitro studies using macrophage models demonstrated that compounds similar to the target molecule could significantly reduce the secretion of inflammatory markers when treated with lipopolysaccharides (LPS) . This supports its application in inflammatory diseases.
  • Neuroprotective Effects :
    • Research has indicated that compounds with isoquinoline structures can protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative disease treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of fluorophenoxy, dimethoxy-tetrahydroisoquinoline, and piperidinylsulfonyl groups. Below is a comparative analysis with key analogues:

Compound Name / ID Core Structure Key Substituents Biological/Physicochemical Notes Reference
(1-((4-Aminophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-bromophenyl)methanone (133) Tetrahydroisoquinoline 4-Aminophenoxy, 3-bromophenyl The 4-aminophenoxy group may enhance hydrogen bonding, while bromine increases lipophilicity. Demonstrated NMDA receptor modulation in vitro .
2-((5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone Thienopyrimidine 4-Chlorophenyl, thioether linkage The thienopyrimidine core and chlorophenyl group suggest kinase inhibition potential. Sulfur bridges may improve metabolic stability .
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole Phenylsulfonyl, difluorophenyl Phenylsulfonyl groups enhance solubility and binding to hydrophobic pockets. Fluorine atoms improve metabolic resistance .

Key Comparative Observations

Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenoxy group in the target compound provides moderate electron withdrawal, which may stabilize charge-transfer interactions compared to the electron-donating 4-aminophenoxy group in Compound 133 . The piperidinylsulfonyl group introduces both polarity (via sulfonyl) and conformational flexibility (via piperidine), contrasting with the rigid 3-bromophenyl group in Compound 133 .

Impact of Heterocyclic Cores: The tetrahydroisoquinoline core in the target compound and Compound 133 is associated with CNS activity, whereas the thienopyrimidine core in the analogue from may favor kinase inhibition.

Solubility and Binding :

  • Sulfonyl-containing compounds (e.g., phenylsulfonyl in , piperidinylsulfonyl in the target compound) exhibit higher aqueous solubility compared to halogenated derivatives (e.g., bromo in , chloro in ).

Computational and Pharmacodynamic Insights

Docking and Binding Affinity

For example:

  • The piperidinylsulfonyl group may form hydrogen bonds with lysine or arginine residues in target proteins.
  • Fluorine’s electronegativity enhances dipole interactions, as seen in analogues with difluorophenyl groups .

Toxicity and Metabolic Stability

  • The 4-fluorophenoxy group reduces oxidative metabolism compared to unsubstituted phenoxy groups.
  • Piperidinylsulfonyl moieties are less prone to hydrolysis than ester or amide linkages in related compounds .

Q & A

Q. What are the standard synthetic protocols for synthesizing this compound?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, coupling reactions, and sulfonamide formation. Key steps include:

  • Use of palladium or copper catalysts for coupling aromatic moieties (e.g., Suzuki-Miyaura reactions) .
  • Reflux conditions in solvents like ethanol or dimethylformamide (DMF) to enhance reaction yields .
  • Final purification via column chromatography or recrystallization to achieve >95% purity.

Q. How can structural characterization be performed to confirm the compound’s identity?

Methodological approaches include:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to verify substituent positions and stereochemistry (e.g., methoxy groups at C6 and C7) .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment and retention time matching against standards .
  • Mass Spectrometry (HR-ESIMS): Exact mass determination to confirm molecular formula .

Q. What solvents and reaction conditions are optimal for stabilizing this compound during storage?

  • Store in anhydrous dimethyl sulfoxide (DMSO) or ethanol at -20°C to prevent hydrolysis of the sulfonyl and fluorophenoxy groups .
  • Avoid exposure to light due to potential photodegradation of the dihydroisoquinoline core .

Advanced Research Questions

Q. How can computational methods predict the compound’s biological activity and target binding?

  • Molecular Docking (e.g., Glide): Simulate interactions with proteins like NMDA receptors or cholinesterases using rigid receptor models and OPLS-AA force fields .
  • Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to rationalize redox behavior or fluorescence potential .
  • SAR Analysis: Compare with analogs (e.g., piperidine-sulfonyl derivatives) to identify critical pharmacophores .

Q. What experimental strategies resolve contradictions in elemental analysis data?

Example: If carbon/nitrogen ratios deviate from theoretical values (e.g., ±0.5%), employ:

  • Orthogonal Techniques: Combustion analysis paired with X-ray crystallography to confirm stoichiometry .
  • Isotopic Labeling: Trace impurities via 15N or 13C isotopic enrichment in key functional groups .

Q. How can reaction yields be systematically optimized for large-scale synthesis?

  • Heuristic Algorithms (e.g., Bayesian Optimization): Screen solvent/base combinations and catalyst loadings to maximize yield .
  • Design of Experiments (DoE): Use factorial designs to identify critical parameters (e.g., temperature, stoichiometry) .
  • In Situ Monitoring: ReactIR or HPLC tracking to halt reactions at peak conversion .

Q. What assays are suitable for evaluating its biological activity and mechanism of action?

  • Radioligand Binding Assays: Use 125I-labeled analogs to quantify affinity for targets like sigma-2 receptors .
  • Enzyme Inhibition Studies: Measure IC50 against butyrylcholinesterase (BChE) via Ellman’s method .
  • Cellular Uptake Assays: Fluorescent tagging (e.g., maleimide derivatives) to monitor subcellular localization .

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